molecular formula C12H9ClO2 B14281397 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde CAS No. 137655-57-3

3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde

Cat. No.: B14281397
CAS No.: 137655-57-3
M. Wt: 220.65 g/mol
InChI Key: YIXKELHNMNYCIW-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉ClO₂ It is a derivative of benzaldehyde, featuring a chlorinated pentadienone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with chlorinated pentadienone precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with 3-chloro-1,3-pentadien-5-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated pentadienone side chain may also interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the chlorinated pentadienone side chain.

    3-(3-Chloro-1,3-pentadien-5-yl)benzaldehyde: A similar compound with a different substitution pattern.

    3-(3-Bromo-5-oxopenta-1,3-dien-1-yl)benzaldehyde: A brominated analog.

Uniqueness

3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an aldehyde group and a chlorinated pentadienone side chain allows for a wide range of chemical transformations and applications .

Properties

CAS No.

137655-57-3

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(3-chloro-5-oxopenta-1,3-dienyl)benzaldehyde

InChI

InChI=1S/C12H9ClO2/c13-12(6-7-14)5-4-10-2-1-3-11(8-10)9-15/h1-9H

InChI Key

YIXKELHNMNYCIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=CC(=CC=O)Cl

Origin of Product

United States

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